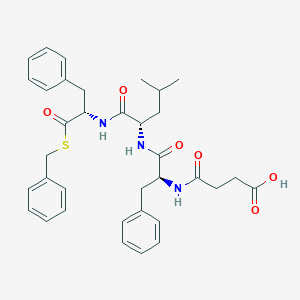

Suc-Phe-Leu-Phe-SBzl

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Suc-Phe-Leu-Phe-SBzl involves the stepwise assembly of the peptide chain using solid-phase peptide synthesis (SPPS). The process typically starts with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each coupling step is facilitated by activating agents like N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt). After the peptide chain is assembled, the thiobenzyl ester group is introduced through a reaction with thiobenzyl chloride under basic conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers are often employed to enhance efficiency and reproducibility. The final product is purified using high-performance liquid chromatography (HPLC) to ensure high purity and quality .

Analyse Chemischer Reaktionen

Types of Reactions

Suc-Phe-Leu-Phe-SBzl undergoes various chemical reactions, including:

Hydrolysis: The peptide bond can be hydrolyzed by proteases, leading to the cleavage of the peptide chain.

Oxidation: The thiobenzyl ester group can be oxidized to form sulfoxides or sulfones.

Substitution: The thiobenzyl ester group can undergo nucleophilic substitution reactions

Common Reagents and Conditions

Hydrolysis: Proteases such as chymotrypsin and cathepsin G are commonly used under physiological conditions (pH 7.4, 37°C).

Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) can be used under mild conditions.

Substitution: Nucleophiles such as thiols or amines can react with the thiobenzyl ester group under basic conditions

Major Products Formed

Hydrolysis: Cleavage of the peptide bond results in smaller peptide fragments.

Oxidation: Formation of sulfoxides or sulfones from the thiobenzyl ester group.

Substitution: Formation of substituted thiobenzyl derivatives

Wissenschaftliche Forschungsanwendungen

Enzyme Substrate for Proteases

Suc-Phe-Leu-Phe-SBzl is primarily employed as a substrate for granzyme enzymes, particularly Granzyme F and Granzyme H.

- Granzyme F Activity : Research indicates that Granzyme F can cleave this compound, demonstrating its enzymatic activity. Studies have shown that this cleavage is essential for inducing cell death pathways distinct from traditional apoptosis, highlighting the role of Granzyme F in immune responses and potential therapeutic applications against tumors .

- Granzyme H Assays : this compound is also used in assays to measure the activity of recombinant human Granzyme H. The substrate's cleavage by Granzyme H provides insights into its specificity and potential as a therapeutic target in cancer treatment .

Drug Discovery and Development

The compound serves as a crucial tool in drug discovery, particularly for developing protease inhibitors and understanding their mechanisms.

- Protease Inhibition Studies : this compound can be modified to create inhibitors that target specific proteases involved in disease processes. The ability to analyze the interactions between proteases and this substrate aids in designing more effective drugs .

- Clinical Trials : Some derivatives of this compound have reached clinical trial stages as prodrugs activated by specific proteases. This highlights its importance in developing targeted therapies that minimize side effects while maximizing efficacy .

Research on Protease Specificity

The compound is utilized to explore the specificity of various proteases through structure-function relationship studies.

- Chemical Modification : Researchers have employed this compound in experiments involving non-canonical amino acids to study their effects on protease activity. This research enhances understanding of how modifications can alter enzyme specificity and activity .

- Analytical Applications : The peptide is also used in analytical techniques to assess the structural aspects of proteases, enabling advancements in biochemistry methodologies .

Data Table: Summary of Applications

Case Study 1: Granzyme F and Tumor Cell Death

A study demonstrated that Granzyme F cleaves this compound, leading to significant cytotoxicity in tumor cells. The research revealed that this pathway is distinct from classical apoptotic mechanisms, suggesting novel therapeutic strategies for cancer treatment .

Case Study 2: Development of Protease Inhibitors

Research involving this compound has led to the identification of new protease inhibitors with enhanced specificity. These studies are crucial for creating targeted therapies that exploit the unique properties of specific proteases implicated in various diseases .

Wirkmechanismus

Suc-Phe-Leu-Phe-SBzl functions as a substrate for ATP-dependent proteases. The protease recognizes and binds to the peptide sequence, leading to the hydrolysis of the peptide bond. This reaction releases the thiobenzyl ester group, which can be detected spectrophotometrically. The molecular targets include proteases such as Lon protease, which play crucial roles in protein quality control and degradation pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Suc-Phe-Leu-Phe-pNA: Another peptide substrate with a para-nitroanilide (pNA) group instead of the thiobenzyl ester group.

Suc-Ala-Ala-Pro-Phe-pNA: A peptide substrate used to study chymotrypsin-like proteases.

Z-Gly-Gly-Leu-pNA: A substrate for studying the activity of proteasomes

Uniqueness

Suc-Phe-Leu-Phe-SBzl is unique due to its thiobenzyl ester group, which provides high sensitivity and specificity for detecting protease activity. This makes it particularly useful in assays where precise measurement of protease activity is required .

Biologische Aktivität

Suc-Phe-Leu-Phe-SBzl is a synthetic peptide substrate that is primarily utilized in research to study the enzymatic activity of serine proteases, particularly granzyme H. This compound serves as a model substrate for understanding the proteolytic mechanisms involved in immune responses, especially those mediated by cytotoxic T cells and natural killer (NK) cells. This article explores the biological activity of this compound, focusing on its interactions with various enzymes, its implications in cell death mechanisms, and relevant case studies.

Enzymatic Activity

This compound is cleaved by several serine proteases, with granzyme H being one of the most notable. The enzymatic kinetics of granzyme H demonstrate significant activity towards this substrate, with a reported cleavage rate of 185 nM/s at a substrate concentration of 0.217 mM . This indicates a robust interaction between granzyme H and this compound, underscoring its utility in studying granzyme function.

Table 1: Kinetic Parameters of Granzyme H on this compound

| Enzyme | Substrate | Cleavage Rate (nM/s) | Concentration (mM) |

|---|---|---|---|

| Granzyme H | This compound | 185 | 0.217 |

Granzyme H operates through a chymotrypsin-like mechanism, facilitating cell death via non-apoptotic pathways. Unlike other granzymes that typically activate caspases leading to apoptosis, granzyme H has been shown to induce cell death without engaging these classical apoptotic pathways . The specific action of granzyme H involves the translocation into target cells where it cleaves various substrates, leading to mitochondrial dysfunction and cell death.

Case Studies

-

Natural Killer Cells and Granzyme H Activity :

A study demonstrated that granzyme H from NK cells can induce cell death in target cells such as K562 and U937 through perforin-mediated entry. The concentration required to achieve significant cell death was determined to be around 75-225 ng/mL depending on the target cell line . This highlights the physiological relevance of this compound as a substrate in studying NK cell-mediated cytotoxicity. -

Caspase-Independent Cell Death :

Research indicated that granzyme H can induce mitochondrial swelling and membrane depolarization without activating caspases, suggesting an alternative pathway for inducing apoptosis-like effects . This finding emphasizes the importance of this compound in elucidating non-canonical pathways of cell death in immune responses.

Research Findings

Recent investigations have expanded on the role of this compound in various contexts:

- Chymotrypsin-like Activity : Studies have confirmed that granzyme H exhibits chymotrypsin-like activity when cleaving this compound, further establishing its role as a critical player in immune responses .

- Inhibition Studies : The enzymatic activity of granzyme H on this substrate can be inhibited by specific protease inhibitors such as phenylmethylsulfonyl fluoride (PMSF), providing insights into potential therapeutic interventions targeting serine proteases .

Eigenschaften

CAS-Nummer |

80651-94-1 |

|---|---|

Molekularformel |

C35H41N3O6S |

Molekulargewicht |

631.8 g/mol |

IUPAC-Name |

4-[[1-[[1-[(1-benzylsulfanyl-1-oxo-3-phenylpropan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C35H41N3O6S/c1-24(2)20-28(37-34(43)29(21-25-12-6-3-7-13-25)36-31(39)18-19-32(40)41)33(42)38-30(22-26-14-8-4-9-15-26)35(44)45-23-27-16-10-5-11-17-27/h3-17,24,28-30H,18-23H2,1-2H3,(H,36,39)(H,37,43)(H,38,42)(H,40,41) |

InChI-Schlüssel |

WKWLDLIMIAPKLW-UHFFFAOYSA-N |

SMILES |

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)SCC2=CC=CC=C2)NC(=O)C(CC3=CC=CC=C3)NC(=O)CCC(=O)O |

Isomerische SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)SCC2=CC=CC=C2)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)CCC(=O)O |

Kanonische SMILES |

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)SCC2=CC=CC=C2)NC(=O)C(CC3=CC=CC=C3)NC(=O)CCC(=O)O |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.